

Rezafungin In Vivo Efficacy in Murine Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive summary of the in vivo efficacy of **rezafungin**, a novel long-acting echinocandin, in various mouse models of invasive fungal infections. The data presented is compiled from multiple preclinical studies and is intended to guide researchers in designing and interpreting their own in vivo experiments.

I. Quantitative Data Summary

The following tables summarize the in vivo efficacy of **rezafungin** against various fungal pathogens in mouse models.

Table 1: Efficacy of Rezafungin in Mouse Models of Invasive Candidiasis



Fungal Species	Mouse Model	Rezafungin Dose	Comparator (s)	Key Efficacy Endpoints & Results	Citations
Candida albicans	Immunosuppr essed	5, 10, 20 mg/kg (single prophylactic dose)	Micafungin (5 mg/kg)	Rezafungin demonstrated a dose-dependent reduction in kidney CFU burden. A 20 mg/kg dose resulted in complete clearance in nearly all animals.	[1][2][3]
Candida albicans (azole- resistant)	Neutropenic	3, 10, 30 mg/kg (single therapeutic dose)	Amphotericin B (3 mg/kg), Fluconazole (20 mg/kg)	All rezafungin doses resulted in a ≥99% reduction in kidney fungal counts at 48 and 72 hours postinfection.	[4][5][6]
Candida auris	Neutropenic	20 mg/kg (days 1, 3, 6)	Anidulafungin (5 mg/kg/day), Caspofungin (3 mg/kg/day), Micafungin (5 mg/kg/day)	Rezafungin produced a 3–5 log CFU/g decrease in kidney burden and a 2–4 log CFU/g	[7][8][9][10]



				decrease in heart burden. Its activity was comparable to or better than other echinocandin s.	
Candida auris	Immunocomp romised	20 mg/kg (days 1, 3, 6)	Amphotericin B (0.3 mg/kg/day), Micafungin (5 mg/kg/day)	Rezafungin- treated mice had a significantly lower kidney fungal burden compared to amphotericin B and micafungin on day 10.	[11][12]
Candida glabrata (FKS mutant)	Intra- abdominal abscess	20 mg/kg (single dose)	Micafungin (5 mg/kg/day x 3)	Rezafungin achieved greater reductions in fungal burden in peritoneal fluid and abscesses compared to micafungin.	[13]
Candida tropicalis & C. dubliniensis	Neutropenic	0.25 - 64 mg/kg	N/A	The area under the concentration -time curve (AUC)/MIC was a robust	[14][15]



predictor of efficacy.

Table 2: Efficacy of Rezafungin in Mouse Models of Invasive Aspergillosis and Pneumocystis Pneumonia



Fungal Species	Mouse Model	Rezafungin Dose	Comparator (s)	Key Efficacy Endpoints & Results	Citations
Aspergillus fumigatus	Immunosuppr essed	5, 10, 20 mg/kg (single prophylactic dose)	Amphotericin B (3 mg/kg)	10 and 20 mg/kg doses resulted in 100% survival over 14 days.	[1][2][3][4]
Pneumocysti s murina	Immunosuppr essed	0.2, 2, 20 mg/kg (prophylaxis)	Trimethoprim- sulfamethoxa zole (SXT)	Rezafungin significantly reduced trophic nuclei and asci counts at all doses. Higher doses were comparable to SXT in preventing infection.	[1][2][3]
Pneumocysti s murina	Immunosuppr essed	20 mg/kg (1x or 3x/week)	Caspofungin (5 mg/kg 3x/week), TMP-SMX	Prophylaxis for as little as 4 weeks prevented reactivation of infection and showed more efficacy than caspofungin.	[16]

II. Experimental Protocols



Protocol 1: Prophylactic Efficacy in a Murine Model of Invasive Candidiasis

This protocol is adapted from studies evaluating the prophylactic efficacy of rezafungin.[1][2][3]

- 1. Animal Model:
- Species: Male or Female BALB/c mice.
- Immunosuppression: Administer cyclophosphamide at 150 mg/kg intraperitoneally (i.p.) on day -4 and 100 mg/kg on day -1 relative to infection.
- 2. Fungal Strain and Inoculum Preparation:
- Strain: Candida albicans (e.g., ATCC 90028).
- Preparation: Culture the strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.
 Harvest blastoconidia and wash with sterile saline. Adjust the final concentration to approximately 1 x 10⁶ CFU/mL.
- 3. **Rezafungin** Administration (Prophylaxis):
- Administer a single subcutaneous (s.c.) dose of rezafungin (e.g., 5, 10, or 20 mg/kg) on day
 -5, -3, or -1 prior to fungal challenge.
- 4. Fungal Challenge:
- On day 0, infect mice via the lateral tail vein with 0.1 mL of the prepared C. albicans suspension.
- 5. Efficacy Assessment:
- At 24 hours post-infection, euthanize the mice.
- Aseptically harvest the kidneys, homogenize them in sterile saline, and perform serial dilutions.
- Plate the dilutions on SDA and incubate at 35°C for 24-48 hours.



 Determine the fungal burden by counting the colony-forming units (CFU) and express the results as CFU per gram of kidney tissue.

Protocol 2: Therapeutic Efficacy in a Neutropenic Mouse Model of Disseminated Candida auris Infection

This protocol is based on studies assessing the therapeutic efficacy of **rezafungin** against the emerging pathogen Candida auris.[7][8]

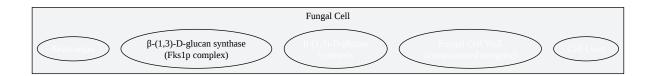
- 1. Animal Model:
- Species: Male BALB/c mice.
- Immunosuppression: Render mice neutropenic with cyclophosphamide injections (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1, with additional doses on days +2 and +4 to maintain neutropenia).[17]
- 2. Fungal Strain and Inoculum Preparation:
- Strain: Candida auris clinical isolate (specify clade if known).
- Preparation: Grow the isolate on SDA at 37°C for 48 hours. Prepare a yeast suspension in sterile saline and adjust the concentration to approximately 1 x 10^8 CFU/mL.
- 3. Fungal Challenge:
- Infect mice intravenously (i.v.) via the lateral tail vein with approximately 1 x 10^7 CFU.
- 4. Treatment Regimen:
- Initiate treatment 24 hours post-infection.
- Rezafungin Group: Administer rezafungin at 20 mg/kg i.p. on days 1, 3, and 6 post-infection.
- Comparator Groups: Administer comparator drugs such as caspofungin (3 mg/kg/day),
 micafungin (5 mg/kg/day), or anidulafungin (5 mg/kg/day) i.p. for 6 consecutive days.[7]



- Control Group: Administer vehicle (e.g., saline) i.p.
- 5. Efficacy Assessment:
- Survival Study: Monitor mice for survival for 21 days post-infection.
- Fungal Burden Study: On day 7 post-infection, euthanize a subset of mice from each group.
 Harvest kidneys, heart, and brain. Homogenize tissues and determine the fungal burden
 (CFU/g) as described in Protocol 1.

III. Visualizations

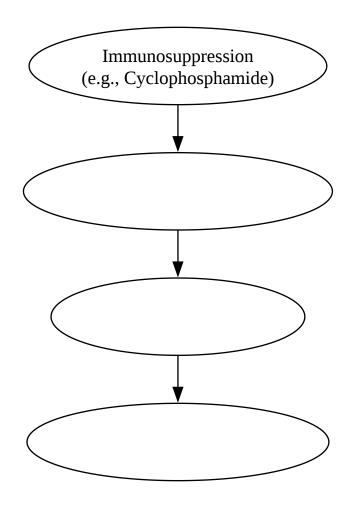
Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis



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Experimental Workflow: Prophylactic Efficacy Study

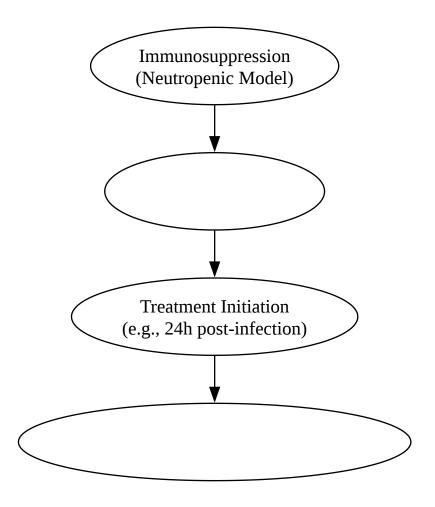




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Experimental Workflow: Therapeutic Efficacy Study





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- To cite this document: BenchChem. [Rezafungin In Vivo Efficacy in Murine Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3181853#rezafungin-in-vivo-efficacy-studies-in-mouse-models]

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